molecular formula C17H16FN3O2 B10983836 2-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide

2-(4-fluorophenyl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide

Cat. No.: B10983836
M. Wt: 313.33 g/mol
InChI Key: HZLNEPGKLLFOOT-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of 2-(4-methoxyphenyl)benzothiazole involves various methods. One common approach is the condensation reaction between and .

      Reaction Conditions: The reaction typically occurs in a solvent (such as ethanol or acetonitrile) with an acid catalyst (such as hydrochloric acid). Heating the mixture facilitates the formation of the target compound.

      Industrial Production: While there isn’t a specific industrial-scale production method mentioned, laboratories and research facilities can synthesize this compound for scientific purposes.

  • Chemical Reactions Analysis

      Reactions: 2-(4-methoxyphenyl)benzothiazole can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers use 2-(4-methoxyphenyl)benzothiazole as a building block in the synthesis of other compounds.

      Biology: It may serve as a fluorescent probe or ligand for biological studies.

      Medicine: Some studies explore its potential as an antitumor or antimicrobial agent.

      Industry: Its applications in industry are less well-documented, but it could find use in materials science or organic synthesis.

  • Mechanism of Action

    • The exact mechanism by which 2-(4-methoxyphenyl)benzothiazole exerts its effects depends on its specific application. For example:
      • As an antitumor agent, it might interfere with cell division or inhibit specific enzymes.
      • As a fluorescent probe, it could bind to cellular structures and emit fluorescence upon excitation.
    • Further research is needed to fully elucidate its mechanisms.
  • Comparison with Similar Compounds

      Similar Compounds: Other benzothiazole derivatives, such as and , share structural similarities.

    Remember that this information is based on available literature, and further research may provide additional insights

    Properties

    Molecular Formula

    C17H16FN3O2

    Molecular Weight

    313.33 g/mol

    IUPAC Name

    2-(4-fluorophenyl)-N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]acetamide

    InChI

    InChI=1S/C17H16FN3O2/c1-23-10-16-20-14-7-6-13(9-15(14)21-16)19-17(22)8-11-2-4-12(18)5-3-11/h2-7,9H,8,10H2,1H3,(H,19,22)(H,20,21)

    InChI Key

    HZLNEPGKLLFOOT-UHFFFAOYSA-N

    Canonical SMILES

    COCC1=NC2=C(N1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F

    Origin of Product

    United States

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